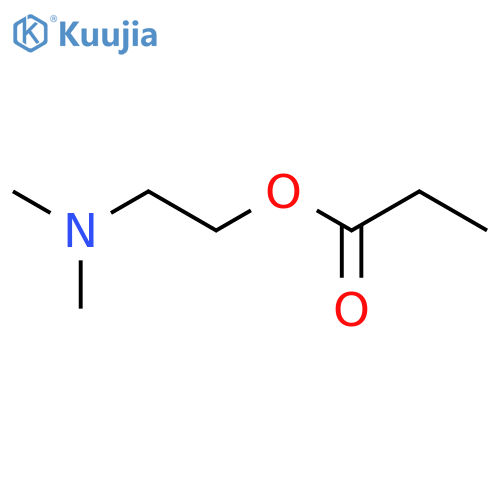Cas no 29018-19-7 (Propanoicacid, 2-(dimethylamino)ethyl ester)

29018-19-7 structure
商品名:Propanoicacid, 2-(dimethylamino)ethyl ester
Propanoicacid, 2-(dimethylamino)ethyl ester 化学的及び物理的性質
名前と識別子
-
- Propanoicacid, 2-(dimethylamino)ethyl ester
- 2-(Dimethylamino)ethyl propanoate
- 2-(Dimethylamino)ethyl propionate
- 2-Dimethylamino-2-propionyloxy-aethan
- 2-dimethylaminoethyl propanoate
- AC1L3WWI
- AC1Q67PG
- AGN-PC-0CQXKE
- CTK4G2580
- Dimethylaminoethylpropionat
- NSC83564
- propionic acid-(2-dimethylamino-ethyl ester)
- Propionsaeure-(2-dimethylamino-aethylester)
- EINECS 249-370-7
- NSC-83564
- NS00028600
- UNII-FX2S575HSW
- PROPIONIC ACID, 2-(DIMETHYLAMINO)ETHYL ESTER
- SCHEMBL5382868
- 29018-19-7
- Propanoic acid, 2-(dimethylamino)ethyl ester
- EN300-7199638
- DTXSID5067429
- NSC 83564
- FX2S575HSW
- 2-DIMETHYLAMINOETHANOL PROPIONATE
- dimethylaminoethyl propionate
-
- インチ: InChI=1S/C7H15NO2/c1-4-7(9)10-6-5-8(2)3/h4-6H2,1-3H3
- InChIKey: UVSPBAFXKQMDBG-UHFFFAOYSA-N
- ほほえんだ: CCC(OCCN(C)C)=O
計算された属性
- せいみつぶんしりょう: 145.11035
- どういたいしつりょう: 145.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- PSA: 29.54
- LogP: 0.50120
Propanoicacid, 2-(dimethylamino)ethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7199638-0.05g |
2-(dimethylamino)ethyl propanoate |
29018-19-7 | 95% | 0.05g |
$94.0 | 2023-07-07 | |
| Aaron | AR002VWT-100mg |
Propanoic acid, 2-(dimethylamino)ethyl ester |
29018-19-7 | 95% | 100mg |
$218.00 | 2025-02-13 | |
| Aaron | AR002VWT-5g |
Propanoic acid, 2-(dimethylamino)ethyl ester |
29018-19-7 | 95% | 5g |
$2016.00 | 2023-12-15 | |
| Enamine | EN300-7199638-2.5g |
2-(dimethylamino)ethyl propanoate |
29018-19-7 | 95% | 2.5g |
$978.0 | 2023-07-07 | |
| Aaron | AR002VWT-500mg |
Propanoic acid, 2-(dimethylamino)ethyl ester |
29018-19-7 | 95% | 500mg |
$540.00 | 2025-02-13 | |
| Aaron | AR002VWT-10g |
Propanoic acid, 2-(dimethylamino)ethyl ester |
29018-19-7 | 95% | 10g |
$2976.00 | 2023-12-15 | |
| Enamine | EN300-7199638-0.1g |
2-(dimethylamino)ethyl propanoate |
29018-19-7 | 95% | 0.1g |
$140.0 | 2023-07-07 | |
| Enamine | EN300-7199638-0.5g |
2-(dimethylamino)ethyl propanoate |
29018-19-7 | 95% | 0.5g |
$374.0 | 2023-07-07 | |
| Aaron | AR002VWT-250mg |
Propanoic acid, 2-(dimethylamino)ethyl ester |
29018-19-7 | 95% | 250mg |
$300.00 | 2025-02-13 | |
| 1PlusChem | 1P002VOH-10g |
Propanoic acid, 2-(dimethylamino)ethyl ester |
29018-19-7 | 95% | 10g |
$2715.00 | 2024-05-06 |
Propanoicacid, 2-(dimethylamino)ethyl ester 関連文献
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
29018-19-7 (Propanoicacid, 2-(dimethylamino)ethyl ester) 関連製品
- 2494-55-5(Ethanaminium,N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1))
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
